molecular formula C25H23ClN4O3S B11967777 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11967777
M. Wt: 495.0 g/mol
InChI Key: SFPXQWRQUKWJFF-MZJWZYIUSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

Chemical Reactions Analysis

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole core.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzimidazole and hydrazide derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal functions . This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

These compounds share a similar benzimidazole core but differ in their substituents, which can significantly impact their pharmacological properties

Properties

Molecular Formula

C25H23ClN4O3S

Molecular Weight

495.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O3S/c1-32-22-13-7-9-17(24(22)33-2)14-27-29-23(31)16-34-25-28-20-11-5-6-12-21(20)30(25)15-18-8-3-4-10-19(18)26/h3-14H,15-16H2,1-2H3,(H,29,31)/b27-14+

InChI Key

SFPXQWRQUKWJFF-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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